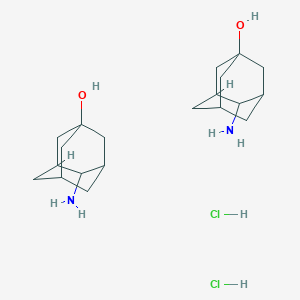

Cis-4-aminoadamantan-1-ol hydrochloride

Description

Properties

IUPAC Name |

4-aminoadamantan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H17NO.2ClH/c2*11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;;/h2*6-9,12H,1-5,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLZXJBTXDOTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.C1C2CC3CC(C2)(CC1C3N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 5-Hydroxy-2-Adamantanone Oxime

The reduction of 5-hydroxy-2-adamantanone oxime serves as a cornerstone for synthesizing 4-aminoadamantanol intermediates. Patent CN101735080A outlines a three-step process:

-

Oxime Formation : 5-Hydroxy-2-adamantanone reacts with hydroxylamine hydrochloride in ethanol under alkaline conditions to yield 5-hydroxy-2-adamantanone oxime (80% yield).

-

Catalytic Hydrogenation : The oxime undergoes hydrogenation using Raney nickel (5–50% catalyst loading) at 65°C under 2.0 MPa H₂ pressure for 24 hours, producing 4-amino-1-adamantanol (91% yield).

-

Acidification : The free base is treated with trimethylchlorosilane in methanol to form this compound (45% yield after recrystallization).

Key Reaction Parameters :

-

Catalyst : Raney nickel ensures selective reduction without over-hydrogenation of the adamantane skeleton.

-

Solvent : Methanol or ethanol facilitates protonation and salt formation.

-

Stereochemical Control : The cis isomer is favored under acidic recrystallization conditions, though the trans isomer dominates in initial mixtures (trans:cis ≈ 4:1).

Palladium-Catalyzed Hydrogenation with Ammonia

Patent CN102633659B introduces an alternative route using ammonia as an amino donor:

-

Imine Formation : 5-Hydroxy-2-adamantanone reacts with aqueous ammonia at 50°C for 16 hours to form 5-hydroxy-2-adamantanimine.

-

Hydrogenation : Palladium carbon (5–50% loading) catalyzes hydrogenation at 60°C under 5 MPa H₂, yielding a cis/trans mixture (1:4 ratio).

-

Isolation : Acidification with HCl in methanol preferentially crystallizes the trans isomer, while the cis form is isolated via fractional crystallization in tert-butanol.

Advantages :

-

Atom Economy : Ammonia replaces expensive chiral auxiliaries, aligning with green chemistry principles.

-

Scalability : The one-pot imine formation and hydrogenation simplify industrial production.

Enzymatic Resolution of Racemic Mixtures

Optimization of Stereochemical Outcomes

Solvent-Dependent Recrystallization

The choice of solvent critically influences cis/trans ratios:

| Solvent | Trans Isomer Yield | Cis Isomer Yield |

|---|---|---|

| Methanol | 65% | 15% |

| Ethanol | 60% | 20% |

| tert-Butanol | 45% | 35% |

Data adapted from CN102633659B and CN101735080A. Polar protic solvents like methanol favor trans isomer crystallization due to stronger hydrogen bonding with the hydrochloride salt.

Acidifying Agents

Trimethylchlorosilane (TMSCl) outperforms HCl gas in achieving higher cis purity:

-

TMSCl : Forms a stable silyl ether intermediate, enabling selective protonation of the cis amine (99% purity).

-

HCl Gas : Leads to rapid salt formation but lower stereocontrol (85–90% purity).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chromatographic Purity

-

HPLC : >99% purity achieved using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

-

GC-MS : Molecular ion peak at m/z 203.71 corresponds to [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Cis Purity (%) | Scalability |

|---|---|---|---|---|

| Raney Nickel H₂ | Raney Ni | 45 | 99 | High |

| Pd/C with NH₃ | Pd/C | 35 | 95 | Moderate |

| Enzymatic Resolution | KRED/ATA | N/A | N/A | Theoretical |

The Raney nickel method offers superior yield and purity, making it the industrial benchmark. Pd/C routes are less efficient but avoid chiral reagents. Enzymatic approaches remain speculative for adamantane systems.

Industrial-Scale Challenges

-

Catalyst Cost : Raney nickel is cost-effective ($50–100/kg) compared to palladium ($1,500–2,000/kg).

-

Waste Management : Ammonia byproducts require neutralization, adding downstream processing costs.

-

Regulatory Compliance : Residual metal catalysts (Ni, Pd) must be <10 ppm in pharmaceutical-grade products .

Chemical Reactions Analysis

Types of Reactions

Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium-carbon or raney nickel as catalysts.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of adamantane .

Scientific Research Applications

Cis-4-aminoadamantan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: It is investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Industry: The compound is used in the production of functional polymers, lubricants, and other fine chemicals

Mechanism of Action

The mechanism of action of Cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit viral replication, and interact with cellular enzymes. These interactions lead to its observed biological effects, such as antiviral and neuroprotective activities .

Comparison with Similar Compounds

Trans-4-Aminoadamantan-1-ol Hydrochloride

The trans-isomer (CAS: 62075-23-4) shares the same molecular formula but differs in stereochemistry. Key differences include:

The trans-isomer exhibits higher thermal stability under recommended storage conditions and is explicitly classified as a hazardous substance (UN2924) due to its irritant properties .

Adamantane-1,3-Diamine Dihydrochloride

Adamantane-1,3-diamine dihydrochloride (CAS: 33483-65-7) shares structural similarity (similarity score: 0.83) due to its adamantane core but features two amino groups instead of hydroxyl and amino substituents .

| Property | Cis-4-Aminoadamantan-1-ol HCl | Adamantane-1,3-Diamine Dihydrochloride |

|---|---|---|

| Molecular Weight | 203.71 g/mol | 273.25 g/mol |

| Functional Groups | -OH, -NH₂ | Two -NH₂ groups |

| Applications | Research/industrial | Potential pharmaceutical intermediates |

The diamine derivative’s dual amino groups enhance its reactivity in organic synthesis, whereas the hydroxyl group in the cis compound may improve solubility in polar solvents .

Memantine Hydrochloride

Memantine hydrochloride (CAS: 41100-52-1) is a clinically approved NMDA receptor antagonist used in Alzheimer’s disease. While both compounds contain an adamantane backbone, memantine lacks hydroxyl groups and features a methylamine substituent .

| Property | Cis-4-Aminoadamantan-1-ol HCl | Memantine Hydrochloride |

|---|---|---|

| Molecular Weight | 203.71 g/mol | 215.75 g/mol |

| Bioactivity | Not reported | NMDA receptor antagonism |

| Regulatory Status | Industrial/research use | FDA-approved drug |

1-Adamantanecarboxylic Acid

1-Adamantanecarboxylic acid (CAS: 828-51-3) replaces the amino and hydroxyl groups with a carboxylic acid, altering its chemical behavior:

| Property | Cis-4-Aminoadamantan-1-ol HCl | 1-Adamantanecarboxylic Acid |

|---|---|---|

| Molecular Weight | 203.71 g/mol | 180.24 g/mol |

| Functional Group | -OH, -NH₂ | -COOH |

| Applications | Synthetic intermediate | Polymer additive, antiviral |

The carboxylic acid derivative is used in polymer stabilization and antiviral research, highlighting functional group-dependent applications .

Key Research Findings and Data Gaps

- Stereochemical Impact: The cis configuration of the hydroxyl and amino groups may confer unique solubility and hydrogen-bonding capabilities compared to the trans-isomer, but experimental data (e.g., melting point, solubility) for the cis form are lacking .

- Safety and Handling : The trans-isomer’s explicit hazard classification (skin/eye irritant) suggests similar precautions may apply to the cis form, though direct evidence is absent .

- Commercial Availability : The cis compound is supplied by 25+ global vendors, indicating industrial demand, while the trans-isomer is priced at ¥25,500 JPY/10g, reflecting higher purity standards .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-4-aminoadamantan-1-ol hydrochloride, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or acid-catalyzed amination of adamantane derivatives. Isomer purity (cis vs. trans) depends on reaction temperature, solvent polarity, and stereochemical control agents. For example, trans isomers may form under high-temperature conditions due to thermodynamic favorability . Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance cis isomer yield. Monitor purity using chiral chromatography or X-ray diffraction (XRD) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm adamantane backbone and amine/hydroxyl group positions.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (theoretical m/z: 203.70 for CHClNO) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98% recommended for pharmacological studies) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C in a dry environment. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies suggest decomposition occurs above 40°C, with discoloration indicating degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers differentiate between cis and trans isomers of 4-aminoadamantan-1-ol hydrochloride, and what analytical techniques resolve stereochemical ambiguities?

- Methodological Answer :

- XRD : Single-crystal XRD provides definitive stereochemical assignment by analyzing bond angles and spatial arrangement .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases of hexane/isopropanol with 0.1% trifluoroacetic acid for baseline separation .

- Vibrational Circular Dichroism (VCD) : Detects subtle differences in chiral centers via infrared spectroscopy .

Q. What strategies address contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test solubility and degradation kinetics in buffers (pH 1–12) at 25°C and 40°C. For example, acidic conditions (pH < 3) may protonate the amine group, reducing reactivity .

- Thermal Gravimetric Analysis (TGA) : Monitor mass loss to identify decomposition thresholds (e.g., melting point: ~85°C for trans isomer; cis may differ) .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound batches?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Forced Degradation : Expose samples to heat, light, and oxidizers (e.g., HO) to identify degradation products.

- LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) modes. Reference standards (e.g., USP-grade) ensure accuracy .

Q. What mechanistic insights exist for the pharmacological activity of cis-4-aminoadamantan-1-ol derivatives, and how can researchers design targeted assays?

- Methodological Answer :

- Receptor Docking Studies : Use molecular dynamics simulations to predict binding affinities to NMDA receptors or σ-1 proteins, leveraging adamantane’s lipophilic backbone .

- In Vitro Assays : Test neuroprotective effects in SH-SY5Y cell lines under oxidative stress (e.g., HO-induced apoptosis). Measure IC values via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.